molecular formula C20H21NO3 B214503 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B214503
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: RSCKMXNAMUZIJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.

Wirkmechanismus

TAK-659 selectively binds to the active site of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one and inhibits its activity, leading to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition, TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical studies. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies, including venetoclax and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TAK-659 in laboratory experiments include its potent and selective inhibition of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity, its favorable safety profile, and its potential for use in combination with other targeted therapies. However, limitations of using TAK-659 in laboratory experiments include its synthetic nature, which may limit its availability and cost, and the need for further preclinical and clinical studies to fully understand its potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for the use of TAK-659 in the treatment of B-cell malignancies. These include the development of combination therapies with other targeted therapies, the investigation of TAK-659 in other B-cell malignancies, and the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential for use in personalized medicine approaches.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2,3,5,6-tetramethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to yield TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.

Eigenschaften

Produktname

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C20H21NO3

Molekulargewicht

323.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-11-9-12(2)14(4)18(13(11)3)17(22)10-20(24)15-7-5-6-8-16(15)21-19(20)23/h5-9,24H,10H2,1-4H3,(H,21,23)

InChI-Schlüssel

RSCKMXNAMUZIJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.